molecular formula C15H19NO4S2 B3233158 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351632-63-7

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B3233158
CAS No.: 1351632-63-7
M. Wt: 341.4
InChI Key: FGRORXLKFPBLHF-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a hydroxy group, a thiophene ring, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Sulfonation: Addition of the sulfonamide group to the benzene ring.

    Thiophene Substitution: Incorporation of the thiophene ring through a substitution reaction.

    Hydroxylation: Introduction of the hydroxy group to the ethyl chain.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to disruption of metabolic pathways. The thiophene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide: Lacks the ethoxy group.

    4-ethoxy-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide: Lacks the thiophene ring.

Uniqueness

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of all its functional groups, which contribute to its distinct chemical properties and potential applications. The combination of the ethoxy group, hydroxy group, thiophene ring, and sulfonamide moiety provides a versatile scaffold for further chemical modifications and research.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-14-7-6-12(9-11(14)2)22(18,19)16-10-13(17)15-5-4-8-21-15/h4-9,13,16-17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRORXLKFPBLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
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4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

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